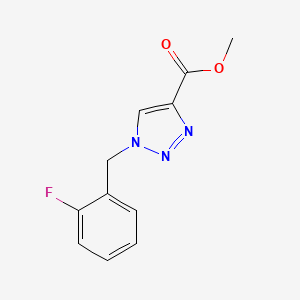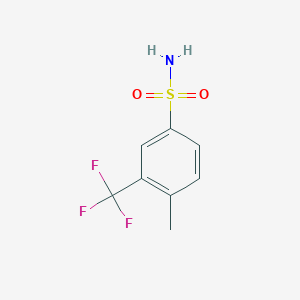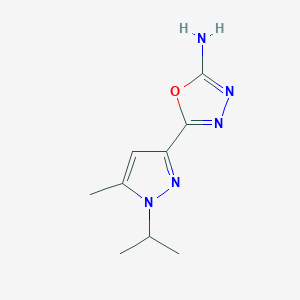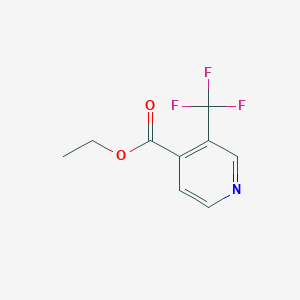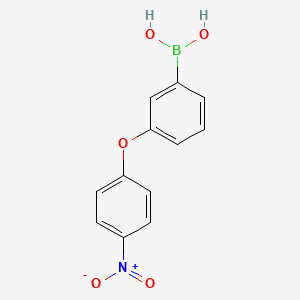
(3-(4-Nitrophenoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(4-Nitrophenoxy)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1072945-93-7 . It has a molecular weight of 259.03 and its molecular formula is C12H10BNO5 .
Molecular Structure Analysis
The molecular structure of “(3-(4-Nitrophenoxy)phenyl)boronic acid” is planar . The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Physical And Chemical Properties Analysis
“(3-(4-Nitrophenoxy)phenyl)boronic acid” is a white powder . It has a molecular weight of 259.03 and its molecular formula is C12H10BNO5 .Wissenschaftliche Forschungsanwendungen
Optical Modulation and Saccharide Recognition : Phenyl boronic acids, including derivatives like (3-(4-Nitrophenoxy)phenyl)boronic acid, are utilized in optical modulation and saccharide recognition. They serve as binding ligands for saccharides, important for applications like glucose sensing. For example, a study by (Mu et al., 2012) investigated phenyl boronic acids conjugated to polymers for aqueous dispersion of single-walled carbon nanotubes, which are significant in near-infrared fluorescence and saccharide binding.
Sensor Technology and Spectroscopy : Boronic acids are pivotal in sensor technology and spectroscopy, especially in the detection of saccharides and alpha-hydroxy acids. (Ni et al., 2004) demonstrated that boronic acid compounds undergo significant UV changes upon binding with saccharides, a principle useful in designing polyboronic acid sensors for specific recognition of biologically significant saccharides.
Electrochemical Studies : Research by (Jiang et al., 2010) explored the electrochemical oxidation of phenols, including nitrophenol isomers, at boron-doped diamond anodes. This study provides insights into the degradation pathways and intermediates of phenols, essential for environmental chemistry and pollution control.
Organometallic Chemistry and Catalysis : Boronic acids, like (3-(4-Nitrophenoxy)phenyl)boronic acid, play a role in organometallic chemistry and catalysis. For instance, (Petrelli et al., 2016) described the synthesis of thiophene-based polymers with boronic acids, showcasing their potential in the development of new materials and catalysts.
Medicinal Chemistry and Drug Delivery : In medicinal chemistry, boronic acids are investigated for their potential in drug delivery and targeting. The study by (Lee et al., 2015) focused on phenylboronic acid-functionalized nanoparticles for tumor targeting and penetration, highlighting the role of boronic acids in enhancing the efficacy of therapeutic agents.
Eigenschaften
IUPAC Name |
[3-(4-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNBOHRIBZDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674404 | |
| Record name | [3-(4-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Nitrophenoxy)phenyl)boronic acid | |
CAS RN |
1072945-93-7 | |
| Record name | B-[3-(4-Nitrophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(4-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
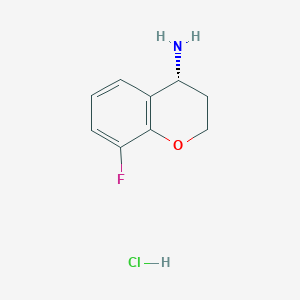
![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)
